Molecular Weight Advantage vs. Alkylthio Congeners: 94 Da Differentiation for Fragment-to-Lead Libraries
The target compound (MW 312.36) occupies a mid-range molecular weight window that is 94.08 Da heavier than 3-(methylsulfanyl)-1-phenyl-1,2-dihydropyrazin-2-one (CAS 2415499-56-6, MW 218.28) and 54.02 Da heavier than 3-[(cyclopropylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one (CAS 2415464-83-2, MW 258.34), while remaining 10.02 Da lighter than the 3-[(2-oxo-2-phenylethyl)sulfanyl] analog (CAS 895123-22-5, MW 322.38). This positions the compound within the optimal 'lead-like' MW range (250–350 Da) for oral bioavailability screening while retaining sufficient structural complexity for meaningful SAR exploration .
| Evidence Dimension | Molecular weight (MW, g·mol⁻¹) |
|---|---|
| Target Compound Data | 312.36 |
| Comparator Or Baseline | 3-(Methylsulfanyl) analog: 218.28; 3-(Cyclopropylmethylsulfanyl) analog: 258.34; 3-(Phenacylsulfanyl) analog: 322.38 |
| Quantified Difference | +94.08 Da vs. methylsulfanyl; +54.02 Da vs. cyclopropylmethylsulfanyl; −10.02 Da vs. phenacylsulfanyl |
| Conditions | Calculated from molecular formula; vendor-reported values (ChemeMenu, Chemsrc) |
Why This Matters
Fragment libraries using the methylsulfanyl analog lack the molecular recognition surface needed for kinase hinge-region engagement; the 4-fluorobenzylthio congener provides this while avoiding the excessive MW of the phenacyl analog that risks permeability attrition in lead optimization.
